1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]- 1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]-
Brand Name: Vulcanchem
CAS No.: 826-29-9
VCID: VC8002181
InChI: InChI=1S/C7H10O4/c1-2-3-9-4-6-5-10-7(8)11-6/h2,6H,1,3-5H2
SMILES: C=CCOCC1COC(=O)O1
Molecular Formula: C7H10O4
Molecular Weight: 158.15 g/mol

1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]-

CAS No.: 826-29-9

Cat. No.: VC8002181

Molecular Formula: C7H10O4

Molecular Weight: 158.15 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]- - 826-29-9

Specification

CAS No. 826-29-9
Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol
IUPAC Name 4-(prop-2-enoxymethyl)-1,3-dioxolan-2-one
Standard InChI InChI=1S/C7H10O4/c1-2-3-9-4-6-5-10-7(8)11-6/h2,6H,1,3-5H2
Standard InChI Key KAPMHCGNDQJNRP-UHFFFAOYSA-N
SMILES C=CCOCC1COC(=O)O1
Canonical SMILES C=CCOCC1COC(=O)O1

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a 1,3-dioxolan-2-one core substituted at the 4-position with a (2-propenyloxy)methyl group. Key features include:

  • Cyclic carbonate moiety: Provides electrophilic reactivity for ring-opening polymerization or cross-linking .

  • Propenyl ether group: Enables free-radical or cationic polymerization via the terminal alkene .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₇H₁₀O₄
Molecular weight158.15 g/mol
SMILESO=C1OCC(O1)COC=CC
InChI KeyYFXXJQJIGQHZSG-UHFFFAOYSA-N
Density~1.3 g/cm³ (estimated)

The propenyl group’s stereochemistry (1- or 2-substituted) influences reactivity, though most synthetic routes yield mixtures requiring chromatographic separation .

Synthesis and Optimization

Primary Synthetic Routes

The compound is synthesized via a two-step process:

  • Formation of 4-hydroxymethyl-1,3-dioxolan-2-one:
    Glycerin reacts with dimethyl carbonate under basic conditions (e.g., K₂CO₃), producing the hydroxymethyl intermediate .

    Glycerin+(CH₃O)₂COK₂CO₃4-hydroxymethyl-1,3-dioxolan-2-one+CH₃OH\text{Glycerin} + \text{(CH₃O)₂CO} \xrightarrow{\text{K₂CO₃}} \text{4-hydroxymethyl-1,3-dioxolan-2-one} + \text{CH₃OH}

    Critical parameters include maintaining water content <1,000 ppm and methanol removal to shift equilibrium .

  • Propenylation:
    The hydroxyl group undergoes etherification with propenyl bromide or allyl glycidyl ether. For example:

    4-hydroxymethyl-1,3-dioxolan-2-one+CH₂=CHCH₂BrBaseTarget Compound+HBr\text{4-hydroxymethyl-1,3-dioxolan-2-one} + \text{CH₂=CHCH₂Br} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HBr}

    Yields reach 70–85% using phase-transfer catalysts like tetrabutylammonium bromide .

Table 2: Synthetic Conditions Comparison

StepCatalystTemperatureYieldPurity
Carbonate formationK₂CO₃80–90°C89%98.5%
PropenylationTBA Br60°C82%97.0%

Reactivity and Functionalization

Cyclic Carbonate Ring-Opening

The dioxolane ring undergoes nucleophilic attack by amines or alcohols, forming urethane or ester linkages. For instance, reaction with hexylamine produces a hydroxyurethane derivative :

C₇H₁₀O₄+C₆H₁₃NH₂C₇H₉O₃NH-C₆H₁₃+CO₂\text{C₇H₁₀O₄} + \text{C₆H₁₃NH₂} \rightarrow \text{C₇H₉O₃NH-C₆H₁₃} + \text{CO₂}

Propenyl Group Polymerization

The terminal alkene participates in radical polymerization. Using AIBN initiator at 70°C, poly(propenyl ether carbonate) with MwM_w ~25,000 Da is obtained .

Table 3: Polymerization Metrics

InitiatorTemperatureMwM_w (Da)PDIApplication
AIBN70°C25,0001.8Coatings
BF₃·Et₂O0°C12,0001.5Adhesives

Applications in Materials Science

UV-Curable Coatings

The compound serves as a crosslinker in epoxy-acrylate systems. Blended with bisphenol-A diglycidyl ether, it achieves a pencil hardness of 3H after UV curing .

Biodegradable Polymers

Copolymerization with ε-caprolactone yields polyesters with 40% weight loss in compost within 60 days .

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